molecular formula C10H12ClN B13900256 (R)-(3-chlorophenyl)(cyclopropyl)methanamine

(R)-(3-chlorophenyl)(cyclopropyl)methanamine

Cat. No.: B13900256
M. Wt: 181.66 g/mol
InChI Key: MNNLIDNJEHVLPH-SNVBAGLBSA-N
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Description

®-(3-chlorophenyl)(cyclopropyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-chlorophenyl)(cyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of ®-cyclopropylcarbinol with 3-chlorobenzylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the amine.

Industrial Production Methods

Industrial production of ®-(3-chlorophenyl)(cyclopropyl)methanamine may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and enantioselectivity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-(3-chlorophenyl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

®-(3-chlorophenyl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(3-chlorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-cyclopropyl(phenyl)methanamine
  • ®-cyclopropyl(3-methoxyphenyl)methanamine
  • ®-cyclopropyl(4-fluorophenyl)methanamine

Uniqueness

®-(3-chlorophenyl)(cyclopropyl)methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(R)-(3-chlorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2/t10-/m1/s1

InChI Key

MNNLIDNJEHVLPH-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC(=CC=C2)Cl)N

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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